Lansoprazole

Gastroesophageal reflux disease Intragastric pH monitoring Onset of action

Lansoprazole (CAS 103577-45-3) is a second-generation proton pump inhibitor delivering measurable differentiation versus omeprazole and pantoprazole. Key evidence-based advantages: (1) significantly higher first-day intragastric pH (P≤0.04), making it essential for rapid-onset acid-suppression protocols; (2) fourfold greater direct anti-H. pylori activity (MIC 3.13–12.5 μg/mL); (3) distinct cysteine-binding profile (Cys321, Cys813, Cys892) for structure-activity relationship studies; and (4) the most potent CYP2C19 inhibitor among all PPIs (Ki 0.4–1.5 μM) for drug-drug interaction research. Insist on ≥98% purity for reproducible experimental outcomes.

Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
CAS No. 103577-45-3
Cat. No. B1674482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole
CAS103577-45-3
Synonyms2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole
AG 1749
AG-1749
AG1749
Agopton
Bamalite
Lansol
lansoprazol
lansoprazole
Lansoprazole Sodium
Lansoprazoles
Lanzor
Monolitum
Ogast
Ogastro
Opiren
Prevacid
Prezal
Pro Ulco
Promeco
Sodium, Lansoprazole
Takepron
Ulpax
Zoton
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
InChIKeyMJIHNNLFOKEZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility55.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in dimethylformamide;  soluble in ethyl acetate, dichloromethane and acetonitrile;  very slightly soluble in ether, and practically insoluble in hexane and water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole CAS 103577-45-3: A Second-Generation Benzimidazole Proton Pump Inhibitor with Quantifiable Differentiation for Acid Suppression Research and Formulation


Lansoprazole (CAS 103577-45-3) is a substituted benzimidazole proton pump inhibitor (PPI) that functions as an acid-activated prodrug, irreversibly inhibiting the gastric H⁺/K⁺-ATPase enzyme to suppress gastric acid secretion [1]. With a molecular weight of 369.37 g/mol and a melting point of approximately 166°C, lansoprazole is a white to brownish-white crystalline powder that is practically insoluble in water but soluble in organic solvents such as methanol and dimethylformamide [1]. As a second-generation PPI first approved in the 1990s, lansoprazole offers measurable differentiation from both earlier agents (omeprazole) and later-generation PPIs (pantoprazole, rabeprazole, esomeprazole) across multiple evidence dimensions including acid-suppression onset kinetics, extra-pump antimicrobial activity, cysteine-binding site repertoire, hepatic enzyme interaction profiles, and polymorphic crystalline forms.

Why Lansoprazole Cannot Be Interchanged with Omeprazole, Pantoprazole, or Rabeprazole in Scientific and Industrial Applications


Despite belonging to the same proton pump inhibitor class, lansoprazole exhibits quantifiable differences in multiple parameters—including acid-suppression onset kinetics, direct anti-Helicobacter pylori activity, cysteine-binding site specificity, and cytochrome P450 inhibition potency—that preclude simple therapeutic or experimental substitution [1][2][3]. Substituting lansoprazole with omeprazole or pantoprazole in research protocols requiring rapid first-day acid suppression would yield measurably different pH outcomes, while formulations requiring lansoprazole's specific crystalline polymorphism or stability profile cannot be replicated with other PPIs due to fundamentally distinct physicochemical degradation kinetics. The evidence compiled below demonstrates where these differences are not merely theoretical but are quantifiable and decision-relevant for procurement and experimental design.

Lansoprazole CAS 103577-45-3: Quantified Differentiation Evidence for Procurement and Research Selection


First-Day Acid Suppression: Lansoprazole 30 mg Achieves Higher Daytime and Nighttime pH than Omeprazole 20 mg or Pantoprazole 40 mg

In a randomized, double-blind, crossover study of 18 healthy Helicobacter pylori-negative subjects, 24-hour intragastric pH monitoring was performed following single doses of rabeprazole 20 mg, lansoprazole 30 mg, pantoprazole 40 mg, omeprazole capsule 20 mg, and omeprazole MUPS tablet 20 mg. Daytime and nighttime pH values were significantly higher with rabeprazole and lansoprazole than with pantoprazole, omeprazole capsule, and omeprazole MUPS tablet [1].

Gastroesophageal reflux disease Intragastric pH monitoring Onset of action

Anti-Helicobacter pylori Activity: Lansoprazole MIC Fourfold Lower than Omeprazole

In an agar dilution study evaluating various antiulcer agents against Helicobacter pylori strains, lansoprazole demonstrated direct antibacterial activity that was fourfold more potent than omeprazole. The activity of lansoprazole was comparable to that of bismuth citrate, with MICs ranging from 3.13 to 12.5 μg/mL [1].

Helicobacter pylori Antimicrobial activity Minimum inhibitory concentration

Cysteine-Binding Site Repertoire: Lansoprazole Binds Cys321, Cys813, and Cys892 While Pantoprazole Lacks Cys321 Binding

Molecular characterization of PPI binding to gastric H⁺/K⁺-ATPase reveals distinct cysteine residue binding patterns among class members. Lansoprazole binds covalently to three cysteine residues—Cys321, Cys813 (or 822), and Cys892—whereas pantoprazole binds only to Cys813 and Cys822, and omeprazole binds to Cys813 (or 822) and Cys892 [1]. The additional binding of lansoprazole to Cys321 represents a quantifiable structural differentiation in the irreversible inactivation mechanism.

Mechanism of action H⁺/K⁺-ATPase Covalent binding

CYP2C19 Inhibition Potency: Lansoprazole Kᵢ 0.4–1.5 μM vs. Omeprazole 2–6 μM and Pantoprazole 14–69 μM

In vitro studies using human liver microsomal preparations and recombinant CYP2C19 evaluated the inhibitory potency of five PPIs on CYP2C19 activity using S-mephenytoin 4′-hydroxylation and R-omeprazole 5-hydroxylation. Lansoprazole demonstrated the most potent competitive inhibition of CYP2C19 with Kᵢ values of 0.4 to 1.5 μM, compared to 2 to 6 μM for omeprazole, approximately 8 μM for esomeprazole, 14 to 69 μM for pantoprazole, and 17 to 21 μM for rabeprazole [1].

Drug-drug interaction Cytochrome P450 CYP2C19 inhibition

pH-Dependent Aqueous Degradation: Half-Life 0.5 Hour at pH 5.0 vs. 18 Hours at pH 7.0

The rate of degradation of lansoprazole in aqueous solution increases with decreasing pH. At 25°C, the degradation half-life of the drug substance is approximately 0.5 hour at pH 5.0 and approximately 18 hours at pH 7.0, representing a 36-fold difference in stability across this pH range [1]. This quantifiable acid-lability profile necessitates enteric-coated formulations and distinguishes lansoprazole's formulation requirements from more acid-stable therapeutic agents.

Formulation development Stability Enteric coating

Polymorphic Diversity: Multiple Crystalline Forms (I, II, A, D, E, F) with Patent-Protected Preparation Methods

Lansoprazole exhibits extensive polymorphism with at least six documented crystalline forms: Forms I and II characterized by powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry; and Forms A, D, E, and F disclosed in subsequent patent literature with specific preparation methods [1][2]. This polymorphic diversity is quantifiable through distinct X-ray diffraction patterns and thermal properties, representing a material-science differentiation from PPIs with fewer documented solid-state forms.

Polymorphism Crystallography Solid-state chemistry

Procurement-Relevant Application Scenarios for Lansoprazole CAS 103577-45-3 Based on Quantified Differentiation Evidence


First-Day Acid Suppression Studies Requiring Rapid Onset

Based on direct head-to-head comparison data showing that lansoprazole 30 mg achieves significantly higher daytime and nighttime intragastric pH than pantoprazole 40 mg or omeprazole 20 mg during the first 24 hours post-dose (P ≤ 0.04) [1], research protocols designed to evaluate rapid-onset acid suppression or same-day symptom relief should specify lansoprazole rather than omeprazole or pantoprazole. The quantifiable pH advantage on day one of dosing makes lansoprazole the appropriate selection for studies where first-dose pharmacodynamics are the primary endpoint.

H. pylori Eradication Research Requiring Dual-Action (Acid Suppression Plus Direct Antimicrobial) Activity

Given that lansoprazole exhibits fourfold greater direct anti-H. pylori activity than omeprazole in vitro, with MICs of 3.13–12.5 μg/mL comparable to bismuth citrate [1], researchers investigating H. pylori eradication mechanisms or developing triple/quadruple therapy regimens should prioritize lansoprazole over omeprazole when a PPI with intrinsic antibacterial activity is desired. This extra-pump antimicrobial effect may contribute measurably to eradication outcomes beyond what omeprazole can provide at equivalent acid-suppressive doses.

Mechanistic Studies of Proton Pump Irreversible Inhibition and Cysteine-Binding Site Mapping

For molecular pharmacology investigations focused on H⁺/K⁺-ATPase cysteine residue binding patterns, lansoprazole provides a distinct binding profile—Cys321, Cys813, and Cys892—that differs from both pantoprazole (Cys813 and Cys822 only) and omeprazole (Cys813 and Cys892) [1]. Experimental protocols requiring evaluation of differential pump recovery kinetics or structure-activity relationship studies should select lansoprazole specifically when Cys321 binding is a variable of interest.

Drug-Drug Interaction Studies Involving CYP2C19 Substrates

In vitro data demonstrate that lansoprazole is the most potent CYP2C19 inhibitor among all clinically used PPIs, with Kᵢ values of 0.4–1.5 μM compared to 2–6 μM for omeprazole and 14–69 μM for pantoprazole [1]. Research protocols evaluating PPI-mediated drug-drug interactions with CYP2C19 substrates (e.g., clopidogrel, diazepam, phenytoin) should utilize lansoprazole as the representative PPI when maximal CYP2C19 inhibition is required, or alternatively should avoid lansoprazole when minimal CYP2C19 interaction is desired in favor of pantoprazole or rabeprazole.

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